![molecular formula C18H23N5O3 B2516332 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2380078-42-0](/img/structure/B2516332.png)
3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidine ring, a piperidine ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where halides or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving pyrimidine and piperidine derivatives.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidinamine derivatives: These compounds share the pyrimidine ring structure and have been studied for their fungicidal activity.
Imidazole derivatives: These compounds contain a similar heterocyclic ring and have shown potential in various therapeutic applications.
Uniqueness
What sets 3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one apart is its unique combination of functional groups and rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-[2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-14-9-19-18(20-10-14)26-15-4-6-22(7-5-15)17(25)11-23-12-21-13(2)8-16(23)24/h8-10,12,15H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAALQYWVCJGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3C=NC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
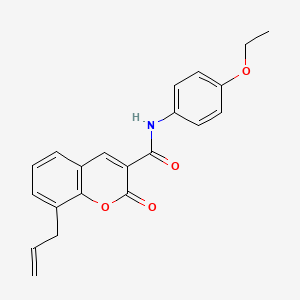

![N-methyl-N-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2516252.png)
![2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine](/img/structure/B2516253.png)
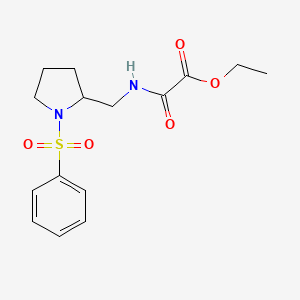

![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)
![3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2516260.png)
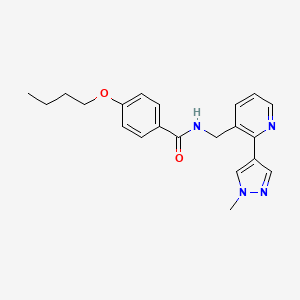
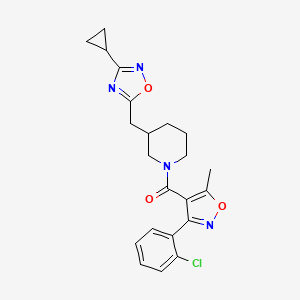
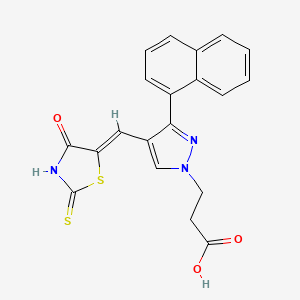
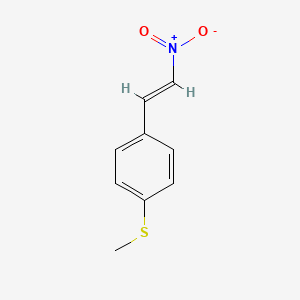
![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)
![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)
